5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8-7(5-12)9(13-4)11(3)10-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDMAORXQDQKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163013 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 5-methoxy-1-methyl-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-69-2 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 5-methoxy-1-methyl-3-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 5-methoxy-1-methyl-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a methoxy group and an isopropyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : The compound showed a growth inhibition concentration (GI50) of approximately 12.50 µM.
- NCI-H460 (lung cancer) : An observed LC50 value of 42.30 µM suggests potential efficacy in lung cancer treatment.
| Compound | Cancer Cell Line | GI50/LC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| This compound | NCI-H460 | 42.30 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds containing the pyrazole nucleus have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example:
- In vitro studies demonstrated that derivatives of pyrazoles can significantly reduce inflammation markers comparable to established anti-inflammatory drugs like indomethacin.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Pyrazoles have demonstrated activity against various bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 40 µg/mL |
| Bacillus subtilis | < 40 µg/mL |
| Aspergillus niger | < 40 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
A comprehensive review by Burguete et al. highlighted several synthesized pyrazole derivatives exhibiting potent biological activities, including:
- Antitumor Activity : Compounds were screened against various cancer cell lines, showing significant growth inhibition.
- Anti-tubercular Properties : Some derivatives were effective against Mycobacterium tuberculosis, indicating potential for treating tuberculosis.
- Cytotoxicity Studies : Various studies reported IC50 values in the micromolar range for different cell lines, emphasizing the therapeutic potential of these compounds.
Q & A
Q. What are the established synthetic methodologies for 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and its structural analogs?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes react with phenols under basic conditions (e.g., K₂CO₃ or KOH) to replace the chloro group with aryloxy substituents . The Vilsmeier-Haack reaction is also used to introduce the aldehyde group via formylation of pyrazolone precursors . Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and purification via recrystallization (ethanol/DMF mixtures) .
Q. How is the aldehyde functional group in pyrazole-4-carbaldehydes characterized experimentally?
- Methodological Answer : The aldehyde group is confirmed using:
- ¹H NMR : A singlet near δ 9.8–10.2 ppm for the aldehyde proton.
- X-ray crystallography : Definitive structural confirmation, as demonstrated for 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which revealed planar pyrazole rings and intermolecular C–H···π interactions .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) .
Q. What strategies are used to optimize reaction yields in the synthesis of substituted pyrazole-4-carbaldehydes?
- Methodological Answer : Yield optimization involves:
- Catalyst selection : K₂CO₃ or NaOH for nucleophilic substitutions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
- Temperature control : Reflux conditions (e.g., 6–8 hours) balance reactivity and byproduct minimization .
Advanced Research Questions
Q. How can substituent variations (e.g., methoxy vs. chloro groups) impact the reactivity and biological activity of pyrazole-4-carbaldehydes?
- Methodological Answer :
- Comparative SAR studies : Structural analogs (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show that electron-withdrawing groups (Cl) enhance electrophilicity at the aldehyde, while methoxy groups increase solubility and influence π-π stacking .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., mGluR5 ligand interactions) to correlate substituents with activity .
Q. What analytical approaches resolve contradictions in stability data for pyrazole-4-carbaldehydes under varying pH or temperature?
- Methodological Answer :
- HPLC-MS monitoring : Track degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, as crystal packing (e.g., weak C–H···π interactions) can enhance thermal resilience .
- Computational modeling : DFT calculations predict degradation pathways by analyzing bond dissociation energies .
Q. How can computational tools predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model binding to receptors (e.g., mGluR5) based on structural analogs (e.g., CDPPB) .
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to identify key residues for mutagenesis studies .
Q. What crystallographic techniques elucidate the solid-state behavior of pyrazole-4-carbaldehydes?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve dihedral angles between pyrazole and aromatic rings (e.g., 73.67° in 3-methyl-5-phenoxy-1-phenyl derivatives), influencing packing efficiency .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain solubility and melting points .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
